MePPEP

概要

説明

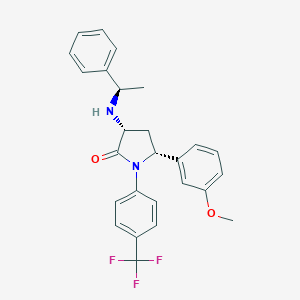

MePPEP (chemical name: (3R,5R)-5-(3-methoxyphenyl)-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethylphenyl)pyrrolidin-2-one) is a positron emission tomography (PET) radioligand developed for imaging cannabinoid CB1 receptors in the brain . It functions as a mixed inverse agonist/antagonist with high selectivity for CB1 receptors over CB2 receptors (Kb = 0.57 ± 0.20 nM for CB1) . Synthesized via <sup>11</sup>C-methylation, this compound achieves high radiochemical purity (>99%) and specific activity (78.1 ± 7.5 GBq/μmol) .

準備方法

MEPPEPの合成には、いくつかのステップが含まれます。出発物質であるデスメチルthis compoundを、N,N-ジメチルホルムアミドとテトラブチルアンモニウムヒドロキシドを塩基として、[11C]ヨードメタンと反応させます。 反応混合物をその後、高速液体クロマトグラフィー(HPLC)を用いて精製して、最終生成物を得ます . 工業的な製造方法には、サイクロトロンを使用して放射性[11C]二酸化炭素を生成し、それを[11C]this compoundの合成に使用することが含まれます .

化学反応の分析

MEPPEPは、放射性標識や精製など、いくつかのタイプの化学反応を受けます。放射性標識プロセスには、放射性同位体[11C]を化合物に組み込むことが含まれます。 これらの反応で使用される一般的な試薬には、[11C]ヨードメタン、N,N-ジメチルホルムアミド、およびテトラブチルアンモニウムヒドロキシドが含まれます . これらの反応から生成される主要な生成物は、放射性標識されたthis compoundであり、その後HPLCを用いて精製されます .

科学研究における用途

This compoundは、主に、脳内のカンナビノイドCB1受容体を画像化するポジトロン断層撮影(PET)放射性リガンドとして、科学研究に使用されています。 この化合物は、脳への取り込みが高く、CB1受容体に対して高い特異的シグナルを提供するため、ヒトおよび非ヒト霊長類の脳におけるこれらの受容体の分布と密度を調べるのに役立ちます . さらに、this compoundは、CB1受容体選択的薬剤の効果を評価し、脳内におけるこれらの薬剤の薬物動態を研究するために使用されてきました .

科学的研究の応用

Key Applications

- Imaging Cannabinoid Receptors : MePPEP is primarily used to visualize CB1 receptors, which are implicated in various neurological and psychiatric conditions. Its high brain uptake allows for detailed imaging of receptor distribution patterns .

- Quantification of Receptor Density : Studies have demonstrated that this compound can quantify CB1 receptor availability using compartmental modeling techniques. This quantification is crucial for understanding receptor dynamics in health and disease .

- Exploration of Neuropsychiatric Disorders : Recent studies employing this compound have linked variations in CB1 receptor levels to cognitive functioning and symptom severity in patients with psychiatric disorders, such as schizophrenia and affective disorders .

Case Study 1: Quantification in Healthy Subjects

In a study involving 17 healthy subjects, this compound was administered to assess its ability to quantify CB1 receptors using PET scans. The results indicated high uptake levels, particularly in the putamen region, demonstrating the compound's efficacy in measuring receptor density accurately .

Case Study 2: Neuropsychiatric Implications

Another significant study examined the relationship between CB1 receptor levels measured by this compound and cognitive functioning among patients receiving psychiatric intervention. Findings revealed that lower receptor availability correlated with greater symptom severity, underscoring the potential of this compound in clinical settings .

作用機序

MEPPEPは、脳内のカンナビノイドCB1受容体に可逆的に、かつ高い特異性を持って結合することで、その効果を発揮します。 This compoundのこれらの受容体への結合により、PETイメージングを使用してCB1受容体の分布を可視化および定量化することができます . このプロセスに関与する分子標的は、線条体、小脳、視床、橋など、広く分布しているCB1受容体です .

類似の化合物との比較

This compoundは、18F-FMPEP-d2など、CB1受容体を画像化するために使用される他のPET放射性リガンドに似ています。 両方の化合物は、脳への取り込みが高く、CB1受容体に対して高い特異的シグナルを提供します . this compoundは、18F-FMPEP-d2と比較して半減期が短く、特定のイメージング研究における有用性に影響を与える可能性があります . 他の類似の化合物には、11C-Fthis compoundと18F-FEPEPがあり、CB1受容体の画像化における潜在的な使用について研究されています .

類似化合物との比較

MePPEP is compared to five CB1 radioligands: [<sup>11</sup>C]JHU75528, [<sup>18</sup>F]MK-9470, [<sup>18</sup>F]FMPEP-d2, [<sup>11</sup>C]OMAR, and [<sup>11</sup>C]SD5023. Key metrics include brain uptake, lipophilicity, metabolism, and variability (Table 1).

Table 1: Comparative Properties of CB1 Radioligands

Key Comparative Findings:

Brain Uptake and Kinetics :

- This compound exhibits 4–6× higher peak uptake than [<sup>11</sup>C]JHU75528 in monkeys and 2× higher in humans . Its rapid washout (~50% SUV decline by 5 minutes) facilitates reversible binding studies, unlike [<sup>18</sup>F]MK-9470, which has slow kinetics complicating quantitation .

- [<sup>18</sup>F]FMPEP-d2 shares similar lipophilicity and selectivity with this compound but carries defluorination risks, leading to bone uptake of free <sup>18</sup>F .

Metabolic Stability :

- This compound’s rapid metabolism (84% radiometabolites at 60 minutes) contrasts with [<sup>18</sup>F]MK-9470’s slower clearance, which prolongs imaging sessions . However, this compound’s brain radiometabolites remain stable (~13%), minimizing interference .

Quantitative Precision :

- This compound’s distribution volume (VT) shows moderate intersubject variability (30–50% CV), higher than [<sup>11</sup>C]SD5024 (15–25% CV) but suitable for within-subject studies (e.g., receptor occupancy) .

- [<sup>11</sup>C]JHU75528 suffers from poor VT identifiability due to low brain uptake, limiting its utility .

Lipophilicity and Specificity :

- This compound’s high LogD7.4 (4.8) correlates with strong brain penetration but increases plasma protein binding (free fraction = 0.04–0.07%), complicating VT calculations . [<sup>11</sup>C]SD5024 balances moderate lipophilicity (3.9) with high specific binding, enhancing quantitation accuracy .

This compound’s Limitations :

- Low Plasma-Free Fraction : Protein binding reduces free ligand availability, amplifying variability in VT measurements .

- Radiometabolite Interference : Though stable, brain metabolites necessitate careful validation in human studies .

- Intersubject Variability : High VT variability limits between-subject comparisons without large sample sizes .

Advantages Over Competitors :

- Superior brain uptake and reversible binding enable dynamic studies of CB1 receptor modulation .

- Compatibility with repeated scanning due to <sup>11</sup>C’s short half-life (20 minutes) .

Future Research :

- Direct comparisons of this compound with [<sup>11</sup>C]SD5024 in clinical cohorts to validate precision.

- Development of analogs with reduced protein binding (e.g., fluorinated derivatives) .

生物活性

MePPEP, or [(3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one], is a radioligand developed primarily for imaging cannabinoid CB1 receptors using positron emission tomography (PET). This compound has garnered attention due to its high affinity for CB1 receptors, its pharmacological properties, and its implications in neuropsychiatric research. This article delves into the biological activity of this compound, supported by various studies and findings.

This compound is characterized by:

- High Affinity : Kb value of 0.574 ± 0.207 nM for human CB1 receptors, indicating strong binding capability.

- Lipophilicity : LogD7.4 measured at 4.8, suggesting good membrane permeability which is crucial for brain uptake.

- Receptor Specificity : Significantly higher affinity for CB1 compared to CB2 receptors (363 ± 87.4 nM) .

Brain Uptake and Distribution

Research shows that following intravenous injection of [^11C]this compound:

- Rapid Brain Uptake : Peak brain activity reached almost 600% standardized uptake value (SUV) within 10–20 minutes post-injection, particularly in the cerebellum and striatum, regions known for high CB1 receptor density .

- Regional Variability : The distribution of radioactivity was consistent with known CB1 receptor localization, with lower uptake in areas like the thalamus and pons .

Pharmacological Displacement Studies

In studies utilizing pharmacological agents:

- Inverse Agonist Activity : Rimonabant, an inverse agonist, displaced over 90% of this compound binding in the brain, confirming the specificity of this compound for CB1 receptors .

- Agonist Interaction : Direct acting agonists did not significantly displace this compound binding, suggesting that this compound may bind to non-overlapping sites compared to agonists .

Metabolism and Clearance

This compound exhibits rapid clearance from plasma:

- Plasma Activity Dynamics : The concentration of unchanged [^11C]this compound in plasma peaked at about 1 minute and decreased significantly within 10 minutes post-injection .

- Radiometabolite Profiles : At the end of studies, radiometabolites accounted for approximately 13% of total radioactivity in the brain, indicating some metabolic processing while maintaining a majority as the parent compound .

Case Studies

A notable study involved neuroimaging in nonhuman primates:

- Study Design : The study assessed the kinetics of this compound uptake and confirmed its utility as a PET radioligand for visualizing CB1 receptors.

- Findings : High specific signals were obtained in regions with dense CB1 receptor populations, validating its application in understanding neuropsychiatric disorders related to cannabinoid signaling .

Implications for Neuropsychiatric Research

The ability to visualize CB1 receptors using this compound has significant implications:

- Understanding Disorders : Insights into how dysregulation of the endocannabinoid system contributes to conditions like schizophrenia and obesity have emerged from studies utilizing this compound .

- Potential Therapeutic Targets : The findings support further exploration into selective CB1 antagonists as potential treatments for metabolic disorders associated with psychosis.

Summary Table of Findings

| Parameter | Value/Description |

|---|---|

| Chemical Structure | [(3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one] |

| Kb (CB1) | 0.574 ± 0.207 nM |

| LogD7.4 | 4.8 |

| Peak Brain Uptake | ~600% SUV within 10–20 min |

| Displacement by Rimonabant | >90% displacement |

| Radiometabolites | ~13% of total radioactivity in brain |

Q & A

Basic Research Questions

Q. What are the primary applications of [¹¹C]MePPEP in neuroimaging research?

[¹¹C]this compound is a positron emission tomography (PET) radioligand used to quantify cannabinoid CB1 receptor density in the human brain. Its high brain uptake (~3.6 SUV in the putamen) and reversible binding make it suitable for:

- Mapping CB1 receptor distribution in healthy and diseased brains .

- Measuring receptor occupancy in pharmacological interventions (e.g., drug efficacy studies) . Methodological considerations include using brain uptake for within-subject comparisons and distribution volume (proportional to receptor density) for between-group studies .

Q. How does [¹¹C]this compound compare to other CB1 receptor radioligands in terms of brain uptake and specificity?

[¹¹C]this compound demonstrates 2–6 times higher brain uptake in primates compared to [¹¹C]JHU75528 and [¹⁸F]MK-9470. Its specificity is validated in CB1 knockout mice, where 65% of total brain radioactivity represents specific binding . Key advantages include:

- High signal-to-noise ratio due to peak uptake (~600% SUV) .

- Reduced required injected activity for quantification . Limitations include slower brain washout kinetics, necessitating longer imaging times (60–210 minutes) .

Q. What methodological considerations are critical for accurate quantification of CB1 receptors using [¹¹C]this compound?

- Kinetic modeling : Use a two-tissue compartment model to calculate distribution volume, which remains stable after 60 minutes .

- Plasma analysis : Measure free fraction (f₁) to account for protein binding variability, though f₁ values are low (0.04–0.07%) and challenging to quantify .

- Imaging duration : Extend scan times to ≥60 minutes to ensure stable distribution volume measurements .

Advanced Research Questions

Q. How can researchers address the high intersubject variability observed in [¹¹C]this compound distribution volume measurements?

Intersubject variability in distribution volume (52% coefficient of variation) arises from biological differences in receptor density and measurement noise. Mitigation strategies include:

- Prioritizing brain uptake (16% variability) for within-subject studies .

- Increasing sample sizes in between-group studies to account for variability .

- Validating plasma-free fraction measurements to reduce noise in distribution volume calculations .

Q. What strategies optimize the use of [¹¹C]this compound in longitudinal within-subject studies?

- Retest protocols : Conduct repeat scans within 1 day, leveraging ¹¹C’s short half-life (20.4 minutes) for multiple sessions .

- Outcome measures : Use peak brain uptake (40–80-minute average), which shows low retest variability (~8%) .

- Pharmacological challenges : Administer CB1-targeting drugs to assess receptor occupancy dynamics .

Q. What are the implications of [¹¹C]this compound’s slow brain washout rate for imaging protocol design?

Slow washout increases dependence on peripheral clearance rates, requiring:

- Extended imaging times (≥120 minutes) to stabilize distribution volume .

- High-resolution PET cameras to maintain sensitivity during late-phase scanning .

- Kinetic modeling to distinguish receptor-specific binding from nonspecific retention .

Q. How do radiometabolites of [¹¹C]this compound affect binding quantification, and what analytical approaches mitigate these effects?

Radiometabolites may enter the brain and retain receptor affinity, confounding measurements. Mitigation involves:

- Conducting rodent studies to quantify metabolite penetration .

- Implementing metabolite-corrected plasma input functions in kinetic models .

- Validating time-activity curves for stability in distribution volume calculations .

Q. What quality control measures are essential for maintaining [¹¹C]this compound stability during PET imaging studies?

- Radiochemical purity : Ensure synthesis yields ≥99% purity using validated ¹¹C-methylation protocols .

- Plasma metabolite analysis : Perform HPLC to quantify parent compound stability .

- Scanner calibration : Regular phantom scans to maintain quantitative accuracy .

Q. How should researchers statistically power studies using [¹¹C]this compound given its measurement variability characteristics?

- For within-subject studies (e.g., receptor occupancy), a sample size of 8 subjects provides 80% power to detect 15% changes in brain uptake .

- Between-group comparisons require larger cohorts (n≥20) to account for intersubject variability in distribution volume .

Q. What advanced kinetic modeling approaches improve the precision of [¹¹C]this compound receptor density estimates?

特性

IUPAC Name |

(3R,5R)-5-(3-methoxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N2O2/c1-17(18-7-4-3-5-8-18)30-23-16-24(19-9-6-10-22(15-19)33-2)31(25(23)32)21-13-11-20(12-14-21)26(27,28)29/h3-15,17,23-24,30H,16H2,1-2H3/t17-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTDWRQYMMIHHK-UOKFIYJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N[C@@H]2C[C@@H](N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147419 | |

| Record name | MEPPEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059188-74-7 | |

| Record name | MEPPEP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059188747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEPPEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPPEP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JL4MD0N76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。